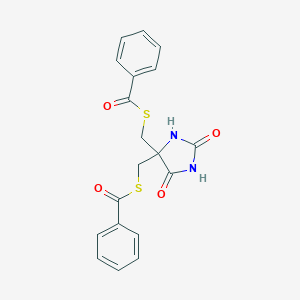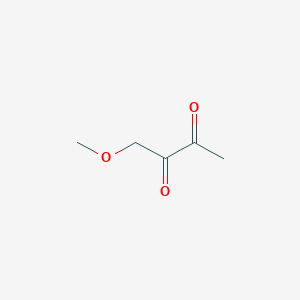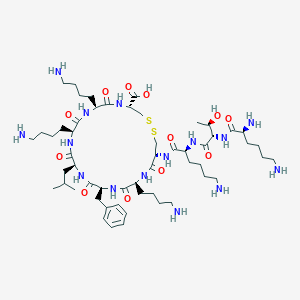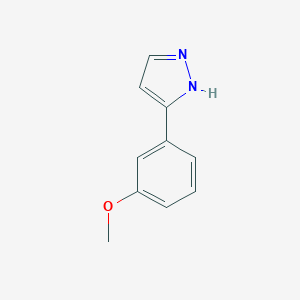
3-(3-Methoxyphenyl)-1H-Pyrazole
概要
説明
The compound “3-(3-Methoxyphenyl)propionic acid” is a member of methoxybenzenes . It has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . It’s also known by other names such as 3-Methoxybenzenepropanoic acid .
Synthesis Analysis
In a study, six compounds containing the 2-methoxyphenol moiety core structure were synthesized . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
There are no intramolecular interactions in the molecular structure of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate .Chemical Reactions Analysis
(E)-3-(3-methoxyphenyl)propenoic acid can be obtained through Knovenagel reaction using microwave irradiation and it has potential as anti-angiogenesis inhibitor with low toxicity .Physical And Chemical Properties Analysis
Curcumin, which has a similar structure to the compound , has a chemical formula of C21H20O6 and a molecular weight of 368.38 . It has three chemical entities in its structure: two aromatic ring systems containing o-methoxy phenolic groups, connected by a seven carbon linker .科学的研究の応用
1. Preparation and Structural Analysis
Wang et al. (2013) described the preparation of 3,5-diaryl-1H-pyrazoles, which include compounds similar to 3-(3-Methoxyphenyl)-1H-Pyrazole. Their study emphasized the structural confirmation of these compounds using various spectroscopic methods and X-ray structure analysis. They found that these compounds exist as tautomers and are connected by intermolecular hydrogen bonds forming cyclic dimers (Wang, Kang, Zheng, & Wei, 2013).
2. Tautomerism Studies
Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles, including those with methoxyphenyl groups. They used X-ray crystallography and NMR spectroscopy to determine the structures and tautomerism in both solution and solid states. This research aids in understanding the dynamic structural properties of these compounds (Cornago et al., 2009).
3. Nonlinear Optical Properties
Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule structurally similar to 3-(3-Methoxyphenyl)-1H-Pyrazole. They focused on understanding its nonlinear optical properties, which have potential applications in optical technologies (Tamer et al., 2015).
4. Synthesis and Antimicrobial Activity
Dangar et al. (2014) explored the synthesis and characterization of pyrazoline derivatives, including those related to 3-(3-Methoxyphenyl)-1H-Pyrazole. They evaluated these compounds for their antimicrobial activities, highlighting their potential in developing new therapeutic agents (Dangar, Borkhataria, & Shah, 2014).
5. Crystal Structure and Chemical Analysis
Kumara et al. (2018) synthesized a novel pyrazole derivative closely related to 3-(3-Methoxyphenyl)-1H-Pyrazole. They characterized it using various spectroscopic methods and determined its crystal structure. This study contributes to the understanding of the molecular and electronic structures of such compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).
作用機序
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of GPR41 receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Safety and Hazards
将来の方向性
Flow biocatalysis has emerged as an empowering tool to boost the potential of enzymatic reactions towards more automatized, sustainable, and generally efficient synthetic processes . Surface-protein engineering, material engineering, and reactor design are the three pillars which must be optimized to achieve a balance between the activity and stability of the biocatalyst .
特性
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQIOZMPNVSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371585 | |
| Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-1H-Pyrazole | |
CAS RN |
144026-74-4 | |
| Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



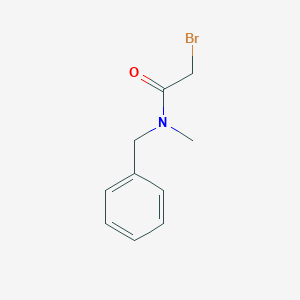


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
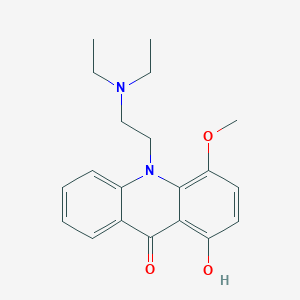
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
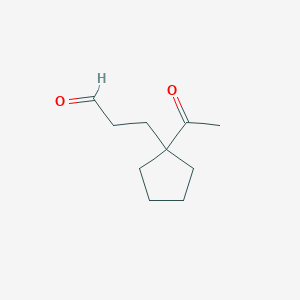
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
